

The Elucidation of Ochracenomicin C: A Structural Mystery Awaiting Full Disclosure

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Compound of Interest		
Compound Name:	Ochracenomicin C	
Cat. No.:	B1247681	Get Quote

For researchers, scientists, and professionals in drug development, the complete structural elucidation of novel natural products is a critical step in the journey towards new therapeutic agents. **Ochracenomicin C**, a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp., represents a molecule of interest within this field. However, a comprehensive public-domain guide to its structural determination is hampered by the limited accessibility of the original research data.

The primary and seminal work on **Ochracenomicin C** was published in 1995 in The Journal of Antibiotics. This paper, titled "Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp.", laid the foundational knowledge of this compound.[1] While this publication announced the discovery and classification of **Ochracenomicin C** as a new benz[a]anthraquinone antibiotic, the detailed spectroscopic data and experimental protocols essential for a full technical guide are contained within the full text of this article, which is not widely available in the public domain.

The Benz[a]anthraquinone Core: A Promising Scaffold

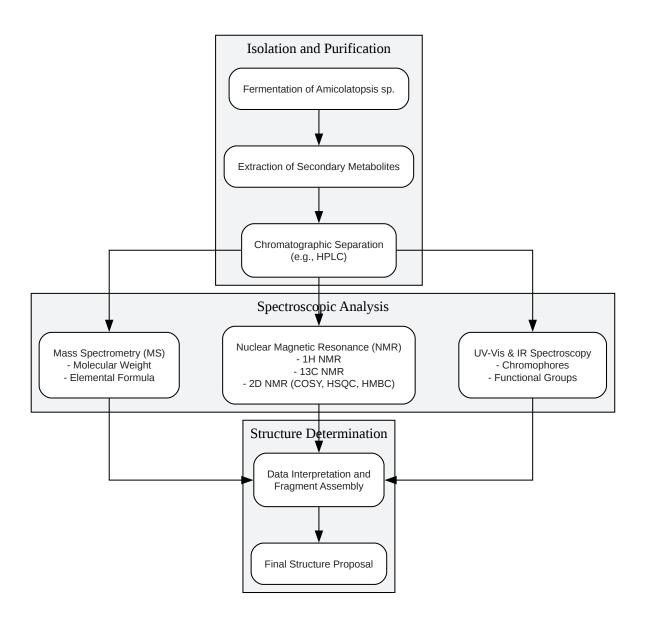
Ochracenomicin C belongs to the benz[a]anthraquinone class of compounds, a group of aromatic polyketides known for their diverse biological activities.[2][3] Molecules with this structural backbone have demonstrated a range of effects, including antibacterial and antifungal properties. The characterization of such compounds typically involves a suite of sophisticated analytical techniques.



The Path to Structure: A Methodological Overview

The elucidation of a novel natural product's structure, such as **Ochracenomicin C**, follows a well-established, multi-step workflow. This process is crucial for understanding its chemical properties and potential biological activity.





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Caption: A generalized workflow for the isolation and structure elucidation of a novel natural product like **Ochracenomicin C**.



Spectroscopic Data: The Missing Pieces

A cornerstone of any structural elucidation guide is the detailed presentation of spectroscopic data. This would typically include:

- Mass Spectrometry (MS): High-resolution mass spectrometry data would provide the exact molecular weight and elemental composition of **Ochracenomicin C**.
- ¹H and ¹³C Nuclear Magnetic Resonance (NMR): These techniques are paramount for determining the carbon-hydrogen framework of the molecule. A comprehensive table of chemical shifts (δ) and coupling constants (J) would be essential.
- 2D NMR Spectroscopy: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the connectivity of atoms within the molecule.

Unfortunately, without access to the original publication, the specific quantitative data for **Ochracenomicin C** cannot be presented in the detailed tabular format required for a technical whitepaper.

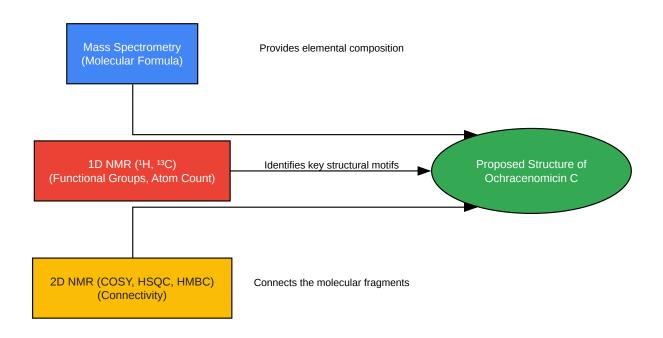
Experimental Protocols: A Look at the "How-To"

A detailed guide would also provide the explicit experimental protocols used in the discovery of **Ochracenomicin C**. This would encompass:

- Fermentation and Isolation: The specific culture conditions for Amicolatopsis sp., including
 media composition, temperature, and incubation time, would be detailed. Furthermore, the
 precise methods for extracting and purifying **Ochracenomicin C** from the fermentation
 broth, likely involving solvent extraction and multiple rounds of chromatography, would be
 outlined.
- Spectroscopic Analysis Parameters: The make and model of the spectrometers used, along
 with the specific parameters for each experiment (e.g., solvent, temperature, acquisition
 parameters for NMR), are crucial for reproducibility and data comparison.

The logical flow for determining the final structure from the spectroscopic data is a puzzle-solving exercise, where each piece of data provides a clue to the final atomic arrangement.





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Caption: The logical relationship between key spectroscopic techniques in the process of structure elucidation.

The Path Forward

While this guide provides a framework for understanding the process of elucidating the structure of **Ochracenomicin C**, the core quantitative data and detailed experimental protocols remain within the confines of the original scientific publication. For researchers and drug development professionals seeking to build upon this work, accessing the full text of "Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp." is an essential next step. The scientific community eagerly awaits the day this foundational data becomes more broadly accessible, which would undoubtedly catalyze further research into the therapeutic potential of this intriguing natural product.

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